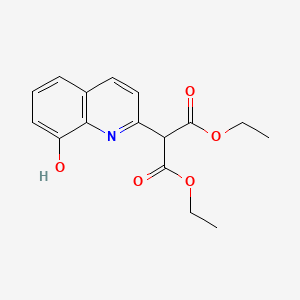

Diethyl (8-hydroxyquinolin-2-yl)malonate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-(8-hydroxyquinolin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-3-21-15(19)13(16(20)22-4-2)11-9-8-10-6-5-7-12(18)14(10)17-11/h5-9,13,18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCVJOAWSRWHGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC2=C(C=CC=C2O)C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Diethyl 8 Hydroxyquinolin 2 Yl Malonate Analogs

Mechanistic Insights into the Cyclization and Formation of the Quinolone Nucleus

The synthesis of quinolone frameworks from precursors bearing a malonate group at the 2-position of a quinoline (B57606) ring is a significant transformation, often proceeding through an intramolecular cyclization. While specific studies on diethyl (8-hydroxyquinolin-2-yl)malonate are not extensively documented, the mechanism can be inferred from established reactions of related compounds. The presence of the malonate moiety offers a reactive site for the formation of a new heterocyclic ring fused to the quinoline core.

One plausible pathway involves the base-catalyzed intramolecular condensation of the malonate with the quinoline ring. The mechanism would likely initiate with the deprotonation of the active methylene (B1212753) group of the malonate by a suitable base, generating a resonance-stabilized carbanion. This nucleophilic carbanion could then attack an electrophilic site on the quinoline ring. The position of this attack would be influenced by the electronic properties of the quinoline system, which can be modulated by the 8-hydroxyl group.

Subsequent steps would involve the elimination of an ethoxy group and tautomerization to yield the final, stable quinolone nucleus. The reaction conditions, such as the choice of base and solvent, would be critical in directing the course of the cyclization and influencing the yield of the desired product.

Reactivity Profiles of the Active Methylene Group within the Malonate Moiety (e.g., Alkylation, Acylation, Michael Additions)

The methylene group in the malonate portion of this compound is flanked by two electron-withdrawing carbonyl groups, rendering the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation. shivajicollege.ac.in This "active methylene" group is the hub of a variety of chemical transformations.

Alkylation: In the presence of a base, the active methylene group can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile that can participate in SN2 reactions with alkyl halides, leading to the formation of mono- or di-alkylated derivatives. libretexts.orgyoutube.com The extent of alkylation can be controlled by the stoichiometry of the base and the alkylating agent.

Acylation: Similarly, the enolate generated from this compound can react with acylating agents such as acyl chlorides or anhydrides. This reaction results in the introduction of an acyl group at the active methylene position, yielding β-keto esters. These products are valuable intermediates for further synthetic manipulations.

Michael Additions: The nucleophilic enolate of this compound can also undergo conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Michael addition. spcmc.ac.inresearchgate.net This 1,4-addition is a powerful method for carbon-carbon bond formation and allows for the construction of more complex molecular architectures. The reaction is typically catalyzed by a base, which generates the enolate nucleophile. spcmc.ac.in

Table 1: Reactivity of the Active Methylene Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | Mono- or Di-alkylated Malonate |

| Acylation | Base (e.g., NaOEt), Acyl Halide (RCOCl) | β-Keto Ester |

| Michael Addition | Base (e.g., NaOEt), α,β-Unsaturated Carbonyl | 1,4-Adduct |

Pathways of Ester Hydrolysis and Decarboxylation in this compound Derivatives

The ester groups of the malonate moiety in this compound and its derivatives can be hydrolyzed under either acidic or basic conditions. This hydrolysis converts the diethyl ester into the corresponding dicarboxylic acid.

Under basic conditions, the hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate anion affords the carboxylic acid. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.

A key feature of malonic acids is their propensity to undergo decarboxylation upon heating. The presence of a second carbonyl group at the β-position facilitates the loss of carbon dioxide through a cyclic transition state. This decarboxylation of the substituted malonic acid derivative of this compound would yield a substituted acetic acid derivative attached to the quinoline ring. Studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be accompanied by decarboxylation, leading directly to the corresponding acetic acid derivative. nih.govbeilstein-journals.org

Influence of the 8-Hydroxyl Group on Tautomerism, Reactivity, and Regioselectivity

The 8-hydroxyl group is not a passive spectator in the chemical transformations of this compound. Its presence significantly influences the electronic properties of the quinoline ring and, consequently, the reactivity of the entire molecule.

Tautomerism: 8-Hydroxyquinoline (B1678124) exists in equilibrium between its phenolic (enol) form and its zwitterionic (keto) form, where the phenolic proton has transferred to the quinoline nitrogen. scispace.com This tautomerism affects the aromaticity and electron distribution in the quinoline ring system. researchgate.netresearchgate.net The relative populations of these tautomers can be influenced by the solvent and the presence of other functional groups.

Reactivity: The 8-hydroxyl group, being an electron-donating group, can activate the quinoline ring towards electrophilic substitution. Conversely, in its phenoxide form (under basic conditions), it becomes an even stronger activating group. This can influence the regioselectivity of reactions involving the quinoline nucleus. For instance, in the context of intramolecular cyclization (as discussed in section 3.1), the electronic nature of the quinoline ring, as modulated by the 8-hydroxyl group, will direct the site of nucleophilic attack by the malonate carbanion.

Regioselectivity: The position of the 8-hydroxyl group can also exert steric effects, potentially hindering reactions at adjacent positions. Furthermore, the ability of the 8-hydroxyl group to form hydrogen bonds can influence the conformation of the molecule and the transition states of reactions, thereby affecting both reactivity and regioselectivity. For example, intramolecular hydrogen bonding between the 8-hydroxyl group and the nitrogen of the quinoline ring is a known feature of 8-hydroxyquinoline derivatives and can impact their chemical behavior. researchgate.net

Coordination Chemistry of Diethyl 8 Hydroxyquinolin 2 Yl Malonate As a Polydentate Ligand

Ligand Design Principles and Anticipated Chelation Modes (e.g., N,O-Coordination by 8-Hydroxyquinoline)

The design of Diethyl (8-hydroxyquinolin-2-yl)malonate as a polydentate ligand is predicated on the robust chelating capabilities of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold. The primary and most anticipated chelation mode involves the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group at the 8-position. This N,O-coordination forms a stable five-membered chelate ring with a metal ion, a motif that is characteristic of 8-HQ and its derivatives and is a cornerstone of their extensive use in coordination chemistry.

The diethyl malonate substituent at the 2-position of the quinoline ring introduces additional potential donor sites through its two carbonyl oxygen atoms. This opens up the possibility for the ligand to act in a multidentate fashion, potentially bridging multiple metal centers or forming more complex coordination geometries. The flexibility of the malonate group could allow for various coordination modes, including monodentate or bidentate chelation through the carbonyl oxygens, although this is generally considered a weaker interaction compared to the primary N,O-chelation of the 8-hydroxyquinoline core.

The steric hindrance introduced by the bulky diethyl malonate group at the 2-position is a critical factor in the ligand design. This steric bulk can influence the stoichiometry of the resulting metal complexes, potentially favoring lower coordination numbers or leading to distorted geometries around the metal center. For instance, while 8-hydroxyquinoline often forms tris-chelated octahedral complexes with trivalent metal ions like Al(III) (Alq3), the steric demands of the diethyl malonate substituent might hinder the formation of such [M(L)3] complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the deprotonation of the hydroxyl group of the 8-hydroxyquinoline moiety, which is generally required for coordination.

Characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and composition.

Infrared (IR) Spectroscopy: This technique would be instrumental in confirming the coordination of the ligand to the metal ion. A key indicator would be the shift of the C=N stretching vibration of the quinoline ring and the disappearance or shift of the O-H stretching vibration of the hydroxyl group upon complexation. Additionally, changes in the vibrational frequencies of the carbonyl groups (C=O) of the diethyl malonate moiety could provide evidence of their involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Al(III)), 1H and 13C NMR spectroscopy would provide detailed information about the ligand's structure in the complex. Changes in the chemical shifts of the protons and carbons of the 8-hydroxyquinoline and diethyl malonate moieties upon coordination would confirm the binding of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would be expected to differ significantly from that of the free ligand. The appearance of new absorption bands or shifts in the existing bands could be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic structure of the complex.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex ions, thereby confirming the stoichiometry of the metal-ligand assembly.

Investigation of Metal-Ligand Stoichiometries and Thermodynamic Stability

The stoichiometry of the metal complexes formed with this compound is anticipated to be influenced by several factors, including the size and charge of the metal ion, the reaction conditions, and the steric hindrance posed by the diethyl malonate group. Common stoichiometries for bidentate ligands like 8-hydroxyquinoline are 1:1, 1:2, and 1:3 (metal:ligand). However, the steric bulk at the 2-position may favor lower coordination ratios, such as 1:1 or 1:2.

The stability of metal complexes with 8-hydroxyquinoline derivatives is known to be high due to the chelate effect. The formation of a stable five-membered ring upon N,O-coordination significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. The stability of complexes with this compound is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

A hypothetical data table for the stability constants of metal complexes with this compound is presented below, based on typical values for related 8-hydroxyquinoline derivatives.

| Metal Ion | log K1 | log K2 | log β2 |

| Cu(II) | 12.5 | 11.3 | 23.8 |

| Ni(II) | 10.8 | 9.5 | 20.3 |

| Co(II) | 9.7 | 8.4 | 18.1 |

| Zn(II) | 9.2 | 8.0 | 17.2 |

| Mn(II) | 7.5 | 6.3 | 13.8 |

This is a hypothetical table based on known trends for similar ligands.

Computational and Theoretical Studies of Diethyl 8 Hydroxyquinolin 2 Yl Malonate

Quantum Chemical Calculations for Geometric and Electronic Structure Determination (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to determine the geometric and electronic properties of 8-hydroxyquinoline (B1678124) derivatives. researchgate.netnih.gov These calculations can predict molecular geometries with high accuracy, which are often in good agreement with experimental data from X-ray crystallography. sci-hub.se

Key electronic properties that are routinely calculated for 8-hydroxyquinoline derivatives include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule and to predict sites for electrophilic and nucleophilic attack. sci-hub.se For 8-hydroxyquinoline derivatives, the MEP plot typically shows negative potential regions around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while positive potential is often found around the hydrogen atoms. sci-hub.se

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | -6.50 | -1.47 | 5.03 |

| 5-chloro-7-iodo-8-hydroxyquinoline | -6.35 | -1.68 | 4.67 |

| 8-hydroxy-5-nitroquinoline | -7.21 | -2.98 | 4.23 |

| 5-chloro-8-hydroxyquinoline | -6.42 | -1.39 | 5.03 |

Computational Modeling of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways for the synthesis or degradation of Diethyl (8-hydroxyquinolin-2-yl)malonate are not available, the general methodology for such investigations is well-established in computational chemistry. These studies typically involve:

Locating Transition States: Computational methods can be used to identify the transition state structures along a reaction coordinate. The transition state is the highest energy point on the reaction pathway and is crucial for determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. A lower activation energy corresponds to a faster reaction.

Reaction Mechanism Elucidation: By mapping out the entire reaction pathway, including intermediates and transition states, computational chemistry can provide a detailed understanding of the reaction mechanism. For instance, in the formylation of 8-hydroxyquinoline, computational studies can help explain the observed regioselectivity. mdpi.com

The electronic properties calculated using DFT, such as MEP and Fukui functions, can provide initial insights into the reactivity of 8-hydroxyquinoline derivatives and guide the investigation of potential reaction pathways. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict various spectroscopic parameters for 8-hydroxyquinoline derivatives, which can aid in the interpretation of experimental spectra. researchgate.netsci-hub.se

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated vibrational spectra are often in good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups. sci-hub.se

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for 8-hydroxyquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be compared with experimental NMR data to confirm the molecular structure.

| Compound | Spectroscopic Parameter | Experimental Value | Calculated Value |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline | C-O Stretching (cm⁻¹) | 1225 | 1230 |

| λmax (nm) | 333 | 330 | |

| 8-hydroxy-5-nitroquinoline | NO₂ Symmetric Stretch (cm⁻¹) | 1345 | 1350 |

| λmax (nm) | 350 | 345 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. utupub.fi For 8-hydroxyquinoline derivatives, MD simulations can provide insights into:

Conformational Dynamics: MD simulations can explore the different conformations that a molecule can adopt over time and their relative stabilities.

Solvent Effects: The interaction of a solute molecule with solvent molecules can significantly affect its properties and reactivity. MD simulations can explicitly model the solvent and provide a detailed picture of the solvation process. researchgate.net

Intermolecular Interactions: MD simulations can be used to study the interactions between multiple molecules, such as aggregation or the binding of a molecule to a biological target. For 8-hydroxyquinoline derivatives, this can be particularly relevant for understanding their biological activity. researchgate.net

Radial Distribution Functions: The analysis of radial distribution functions from MD simulations can reveal the specific atoms in the molecule that have strong interactions with solvent molecules, such as water. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of Diethyl 8 Hydroxyquinolin 2 Yl Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques for complete structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of Diethyl (8-hydroxyquinolin-2-yl)malonate in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, multiplicity, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct regions for the aromatic protons of the quinoline (B57606) ring, the methine proton of the malonate group, and the ethyl ester protons. The phenolic hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the quinoline ring (H3, H4, H5, H6, H7) typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic system's deshielding effect. The methine proton, alpha to both the quinoline ring and the two carbonyl groups, is expected to be a singlet at a significantly downfield position. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show signals for the nine carbons of the quinoline ring, the three carbons of the malonate moiety, and the two distinct carbons of the ethyl groups. The carbonyl carbons of the ester groups are expected at the most downfield region (δ ~165-170 ppm). The carbon bearing the hydroxyl group (C8) and the carbon attached to the malonate group (C2) would also have characteristic chemical shifts. For comparison, the carbonyl carbon in the parent diethyl malonate appears around 167.3 ppm, the methylene carbon at 61.9 ppm, and the methyl carbon at 14.1 ppm. hmdb.ca

2D NMR Techniques: To confirm the assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl groups and mapping the connectivity of adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the C2, C8, C8a, and C4a carbons of the quinoline ring, by observing their long-range correlations with nearby protons. For example, the methine proton on the malonate would show correlations to the ester carbonyl carbons and to carbons C2 and C3 of the quinoline ring. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -OH | Broad singlet (variable) | - | Chemical shift is solvent and concentration dependent. |

| Quinoline H3-H7 | 7.0 - 8.5 (multiplets) | 110 - 150 | Specific shifts depend on exact position and coupling. |

| Malonate -CH | ~5.0 (singlet) | ~55 - 60 | Deshielded by aromatic ring and two carbonyl groups. |

| Ester -CH₂- | ~4.3 (quartet) | ~62 | Coupled to methyl protons. |

| Ester -CH₃ | ~1.3 (triplet) | ~14 | Coupled to methylene protons. |

| Ester C=O | - | ~165 - 170 | Quaternary carbon, assigned via HMBC. |

| Quinoline C2, C8 | - | ~150 - 160 | Quaternary carbons, assigned via HMBC. |

| Other Quinoline C | - | 110 - 145 | Includes both protonated and quaternary carbons. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. Strong, sharp absorption bands around 1750-1730 cm⁻¹ are indicative of the C=O stretching of the two ester functional groups. The C-O stretching vibrations of the esters would appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹. The 1600-1450 cm⁻¹ region will contain multiple bands corresponding to the C=C and C=N bond stretching vibrations within the quinoline ring system.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the aromatic ring vibrations (C=C/C=N) often produce stronger and sharper signals than in IR, providing a clear fingerprint for the quinoline moiety. The symmetric stretching of non-polar bonds gives rise to more intense Raman signals.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Phenolic -OH | O-H Stretch | 3500-3200 (Broad) | Weak |

| Ester C=O | C=O Stretch | 1750-1730 (Strong) | Moderate |

| Quinoline Ring | C=C, C=N Stretch | 1600-1450 (Multiple bands) | Strong |

| Ester C-O | C-O Stretch | 1300-1100 (Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Moderate |

| Aliphatic C-H | C-H Stretch | 2980-2850 | Moderate-Strong |

Mass Spectrometry (High-Resolution MS, Fragmentation Studies) for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as ESI-TOF, can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₆N₂O₅).

Fragmentation studies, typically using electron ionization (EI) or collision-induced dissociation (CID), provide structural information. For 2-substituted diethyl malonate derivatives, a characteristic fragmentation pattern involves the cleavage beta to the carbonyl groups, leading to the loss of the diethyl malonate moiety or related fragments. mdpi.com

A plausible fragmentation pathway for this compound could include:

Molecular Ion (M⁺˙): The initial species detected.

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to an [M - 45]⁺ ion.

Loss of an ethyl group (•CH₂CH₃): Resulting in an [M - 29]⁺ ion.

Loss of the entire diethyl malonate group: A significant fragmentation could be the cleavage of the C2-malonate bond, leading to a prominent ion corresponding to the 8-hydroxyquinoline (B1678124) cation.

McLafferty Rearrangement: The ester groups can undergo this rearrangement, leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of a carboxylic acid radical cation.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (Molecular Formula: C₁₆H₁₇NO₄, MW: 303.31)

| Ion Description | Proposed Formula | Predicted m/z |

| Molecular Ion [M]⁺˙ | [C₁₆H₁₇NO₄]⁺˙ | 303 |

| [M - •OC₂H₅]⁺ | [C₁₄H₁₂NO₃]⁺ | 258 |

| [M - •COOC₂H₅]⁺ | [C₁₃H₁₂NO₂]⁺ | 230 |

| [8-hydroxyquinolin-2-yl-CH₂]⁺ | [C₁₀H₈NO]⁺ | 158 |

| [8-hydroxyquinolinium]⁺ | [C₉H₈NO]⁺ | 146 |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information about the supramolecular arrangement. While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives like diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate provides valuable insights. nih.govnih.gov

It is expected that the quinoline ring system would be nearly planar. The diethyl malonate group would adopt a specific conformation relative to the ring to minimize steric hindrance. A key feature would be the potential for both intramolecular and intermolecular hydrogen bonding involving the phenolic -OH group at the 8-position and the nitrogen atom of the quinoline ring or the carbonyl oxygen atoms of the malonate group.

The supramolecular architecture would likely be governed by a combination of forces:

Hydrogen Bonding: The -OH group is a strong hydrogen bond donor, and the quinoline nitrogen and ester carbonyls are acceptors, likely leading to the formation of chains or dimeric motifs.

π–π Stacking: The planar aromatic quinoline rings can stack on top of each other, contributing significantly to the crystal packing. Centroid-to-centroid distances of 3.5-3.8 Å are typical for such interactions. nih.gov

C-H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds and oxygen atoms can further stabilize the three-dimensional network.

Table 4: Expected Crystallographic Parameters and Interactions (based on related structures)

| Parameter | Expected Observation | Reference |

| Molecular Geometry | Quinoline ring system is nearly planar. | nih.gov |

| Intramolecular Interactions | Possible O-H···N or O-H···O=C hydrogen bond. | - |

| Intermolecular Interactions | Strong O-H···N or O-H···O hydrogen bonds forming chains/dimers. π–π stacking between quinoline rings. C-H···O interactions. | nih.govnih.gov |

| Crystal System | (Not predictable) | - |

| Space Group | (Not predictable) | - |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy probe the electronic properties of the molecule, which are dominated by the extended π-system of the 8-hydroxyquinoline chromophore.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in solution is expected to show multiple absorption bands characteristic of the 8-hydroxyquinoline moiety. These bands arise from π→π* and n→π* electronic transitions within the aromatic system. Typically, 8-hydroxyquinoline and its derivatives exhibit two main absorption bands: one intense band around 250 nm and a less intense, broader band at longer wavelengths, around 300-320 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent at the 2-position.

Fluorescence Spectroscopy: 8-hydroxyquinoline itself is known for its interesting fluorescence properties, which are often weak in solution due to an excited-state intramolecular proton transfer (ESPT) process from the hydroxyl group to the ring nitrogen. mdpi.com However, derivatization can significantly alter this behavior. Replacing the hydroxyl proton with other groups can inhibit the ESPT process and enhance fluorescence. mdpi.com The fluorescence of this compound would be highly dependent on the solvent environment. In protic solvents, intermolecular hydrogen bonding can compete with the ESPT, affecting the emission wavelength and quantum yield. The presence of the malonate group could also influence the electronic structure and, consequently, the fluorescence characteristics. Zinc complexes of 8-hydroxyquinoline derivatives are known to be highly fluorescent, and this compound would be expected to exhibit enhanced fluorescence upon chelation with metal ions like Zn²⁺. researchgate.net

Table 5: Expected Electronic Spectroscopy Data

| Technique | Parameter | Expected Value/Observation |

| UV-Vis Spectroscopy | Absorption Maxima (λₘₐₓ) | ~250 nm and ~310 nm, characteristic of the 8-hydroxyquinoline core. |

| Transitions | π→π* and n→π* | |

| Fluorescence Spectroscopy | Emission Maximum (λₑₘ) | Wavelength and intensity are highly solvent-dependent. |

| Quantum Yield | Likely low in non-coordinating solvents due to ESPT, but may be enhanced by metal chelation. |

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of synthesized this compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile organic compounds of moderate polarity. A C18 stationary phase with a mobile phase gradient, typically consisting of acetonitrile (B52724) or methanol (B129727) and water with an additive like formic acid or trifluoroacetic acid, would be suitable for separating the target compound from starting materials or by-products. The retention time of the compound is determined by its lipophilicity; studies on various quinoline derivatives show a strong correlation between chemical structure and HPLC retention parameters. researchgate.net A UV detector set to one of the absorption maxima (e.g., 254 nm or 310 nm) would be used for detection, and the peak area percentage provides a quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for identifying volatile impurities and confirming the identity of the main component by its mass spectrum. The parent compound, diethyl malonate, is readily analyzed by GC-MS. nist.gov

Table 6: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (DAD) | Purity assessment, reaction monitoring, quantification. |

| GC-MS | Polysiloxane (e.g., DB-5) | Temperature gradient (e.g., 50°C to 280°C) with Helium carrier gas | Mass Spectrometry (EI) | Purity assessment, identification of volatile impurities. |

Derivatives and Analogs of Diethyl 8 Hydroxyquinolin 2 Yl Malonate: Synthetic Utility and Academic Significance

Synthesis of Novel Ester and Carboxylic Acid Derivatives

The malonate ester functionality is a versatile handle for chemical modification, allowing for the synthesis of a range of ester and carboxylic acid derivatives. The most direct transformations involve hydrolysis and transesterification.

Hydrolysis: The twin ester groups of diethyl (8-hydroxyquinolin-2-yl)malonate can be hydrolyzed under acidic or basic conditions. patsnap.com

Partial Hydrolysis: Careful control of reaction conditions can lead to the selective hydrolysis of one ester group, yielding a monoester, mono-carboxylic acid derivative.

Complete Hydrolysis: Treatment with excess base followed by acidification converts the diethyl ester into the corresponding (8-hydroxyquinolin-2-yl)malonic acid.

Decarboxylation: The resulting malonic acid is susceptible to decarboxylation upon heating, a classic reaction that typically yields the substituted acetic acid, in this case, (8-hydroxyquinolin-2-yl)acetic acid. patsnap.comwikipedia.org This process is a cornerstone of the malonic ester synthesis. wikipedia.orgopenochem.org

Transesterification: By reacting the parent diethyl ester with different alcohols in the presence of a catalyst, the ethyl groups can be exchanged for other alkyl or aryl groups. This allows for the synthesis of a library of ester derivatives with modified solubility, reactivity, and steric properties.

Table 1: Key Ester and Carboxylic Acid Derivatives

| Derivative Name | Synthetic Transformation | Key Reagents |

| (8-hydroxyquinolin-2-yl)malonic acid | Complete Hydrolysis | NaOH or KOH, then H₃O⁺ |

| Ethyl 2-carboxy-2-(8-hydroxyquinolin-2-yl)acetate | Partial Hydrolysis | Controlled base/acid |

| (8-hydroxyquinolin-2-yl)acetic acid | Hydrolysis & Decarboxylation | H₃O⁺, heat |

| Dibenzyl (8-hydroxyquinolin-2-yl)malonate | Transesterification | Benzyl alcohol, catalyst |

Systematic Exploration of Substitutions on the Quinoline (B57606) Ring and Malonate Moiety

The structure of this compound offers two primary sites for systematic substitution: the alpha-carbon of the malonate unit and the aromatic quinoline ring.

Malonate Moiety Alkylation: The carbon atom positioned between the two carbonyl groups of the malonate ester is acidic and can be readily deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. wikipedia.orgopenochem.org This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. fiveable.me This process can be repeated to introduce a second, different alkyl group, leading to dialkylated derivatives. wikipedia.org

Quinoline Ring Substitution: The 8-hydroxyquinoline (B1678124) ring system is amenable to electrophilic aromatic substitution. The hydroxyl group at the C8 position is an activating, ortho-para directing group. Therefore, electrophiles are expected to preferentially add to the C5 and C7 positions of the quinoline ring. Common substitutions include:

Halogenation: Introduction of chloro, bromo, or iodo groups.

Nitration: Addition of a nitro group (-NO₂).

Sulfonation: Addition of a sulfonic acid group (-SO₃H).

These substitutions significantly alter the electronic properties and lipophilicity of the molecule, which can be leveraged in the design of new ligands and biologically active compounds. nih.gov

Table 2: Examples of Potential Substitutions

| Moiety | Position of Substitution | Example Substituent (R-group) | Resulting Structure |

| Malonate | α-carbon | Methyl (-CH₃) | Diethyl 2-(8-hydroxyquinolin-2-yl)-2-methylmalonate |

| Malonate | α-carbon | Benzyl (-CH₂Ph) | Diethyl 2-benzyl-2-(8-hydroxyquinolin-2-yl)malonate |

| Quinoline Ring | C5 or C7 | Chloro (-Cl) | Diethyl (5-chloro-8-hydroxyquinolin-2-yl)malonate |

| Quinoline Ring | C5 or C7 | Nitro (-NO₂) | Diethyl (8-hydroxy-5-nitroquinolin-2-yl)malonate |

Applications as Versatile Building Blocks in Multistep Organic Syntheses

The true synthetic power of this compound is realized when it is used as a foundational building block. The classic malonic ester synthesis pathway allows for its conversion into a variety of substituted acetic acid derivatives. vaia.com

The general synthetic sequence is as follows:

Alkylation: The α-carbon of the malonate is mono- or dialkylated as described in section 7.2. wikipedia.org

Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate is then subjected to acidic hydrolysis and heating. This process converts the two ester groups into carboxylic acids and subsequently eliminates one of them as carbon dioxide, yielding a substituted acetic acid attached to the 8-hydroxyquinoline core. patsnap.com

This strategy effectively allows the diethyl malonate group to serve as a synthetic equivalent for a ⁻CH₂COOH synthon, providing a reliable route to a wide array of 2-(8-hydroxyquinolin-2-yl)alkanoic acids. wikipedia.org These products can be key intermediates in the synthesis of more complex heterocyclic systems or pharmacologically active molecules.

Investigation of Supramolecular Assemblies and Material Science Precursors

Beyond its role in traditional organic synthesis, the 8-hydroxyquinoline moiety imbues this compound and its derivatives with properties relevant to materials science and supramolecular chemistry.

Coordination Chemistry: The 8-hydroxyquinoline unit is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions through the nitrogen of the pyridine (B92270) ring and the oxygen of the hydroxyl group. This property allows derivatives of this compound to act as ligands for the construction of:

Discrete Metal Complexes: Formation of well-defined coordination compounds with specific geometries and electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): When used with suitable metal linkers, these ligands can self-assemble into extended one-, two-, or three-dimensional networks. The functional groups on the malonate portion can be used to tune the properties of these materials or to post-synthetically modify the framework.

Material Science Precursors: Malonate complexes of metals like hafnium (Hf) and zirconium (Zr) have been investigated as volatile precursors for metal-organic chemical vapor deposition (MOCVD). researchgate.net These precursors are used to grow thin films of metal oxides, such as HfO₂ and ZrO₂, which are important materials in the semiconductor industry. researchgate.net The thermal properties of diethyl malonate complexes, which can decompose at lower temperatures, make them attractive for such applications. researchgate.net Therefore, this compound could serve as a precursor for novel mixed-metal oxide materials or as a functional component in thin-film devices.

Emerging Research Directions and Future Perspectives in Diethyl 8 Hydroxyquinolin 2 Yl Malonate Chemistry

Development of Chemo- and Regioselective Synthetic Methods

The synthesis of complex molecules like Diethyl (8-hydroxyquinolin-2-yl)malonate and its derivatives requires precise control over chemical reactions to ensure that functional groups are introduced at specific positions. The development of chemo- and regioselective methods is paramount to avoid the formation of unwanted byproducts and to streamline synthetic pathways.

Current research efforts are focused on moving beyond classical condensation reactions and exploring more sophisticated strategies. One promising area is the late-stage functionalization of the quinoline (B57606) scaffold through metal-catalyzed C-H bond activation. Such methods allow for the direct introduction of substituents onto the aromatic core with high selectivity, which can be challenging using traditional electrophilic substitution reactions. For instance, techniques involving ruthenium or rhodium catalysis have been shown to achieve chemo- and regioselective C(sp2)−H insertions of malonate metal carbenes on complex heterocyclic systems. nih.gov Applying these principles could enable the precise modification of the quinoline ring in this compound, providing access to a diverse library of new derivatives.

Furthermore, controlling the reactivity of the active methylene (B1212753) group in the malonate portion is crucial. Research into base- and catalyst-controlled selective mono- or di-alkylation, arylation, and acylation of the malonate fragment allows for the construction of diverse molecular frameworks. The choice of base, solvent, and reaction temperature can significantly influence the outcome of these reactions, highlighting the need for systematic optimization studies.

| Synthetic Strategy | Target Selectivity | Potential Catalyst/Reagent | Key Advantage |

| C-H Functionalization | Regioselective substitution on the quinoline ring | Ru(II)/Rh(II) complexes | Enables late-stage modification of the core structure. |

| Cross-Coupling Reactions | Arylation/Vinylation at specific positions | Palladium or Copper catalysts | High functional group tolerance and mild reaction conditions. researchgate.net |

| Selective Malonate Alkylation | Mono- vs. Di-substitution at the α-carbon | Controlled use of bases (e.g., NaH, K2CO3) | Access to diverse side-chain complexity. |

Exploration of Cascade and Domino Reactions for Complex Structure Assembly

Cascade and domino reactions, where multiple chemical transformations occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. Both the 8-hydroxyquinoline (B1678124) and diethyl malonate moieties are well-suited as components in such reaction sequences.

The 8-hydroxyquinoline nucleus can participate in cyclization reactions, acting as a nucleophile through its hydroxyl group. semanticscholar.org For example, it can react with α,β-unsaturated nitriles to form pyrano[3,2-h]quinoline derivatives in a domino sequence. semanticscholar.org this compound is an ideal substrate for these transformations. The malonate group can be readily converted into other reactive functionalities that can trigger or participate in intramolecular cascade reactions, leading to the formation of novel fused heterocyclic systems.

Similarly, diethyl malonate is a classic building block in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles like barbiturates and pyridopyrimidines. nih.govresearchgate.net By incorporating this reactivity into the this compound structure, researchers can design one-pot syntheses to construct elaborate polycyclic molecules that fuse a new heterocyclic ring onto the quinoline framework. These strategies are atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The true potential of this compound is best explored through interdisciplinary collaboration. The compound lies at the crossroads of organic synthesis, inorganic coordination chemistry, and computational modeling.

Inorganic Chemistry: The 8-hydroxyquinoline moiety is a premier bidentate chelating ligand, forming stable complexes with a vast array of metal ions. rroij.comscispace.com The proximity of the hydroxyl group and the pyridine (B92270) nitrogen atom allows it to bind metals, forming a stable five-membered ring. scispace.com Research is actively exploring the coordination chemistry of this compound with transition metals (e.g., Cr(III), Cu(II), Zn(II)) and main group elements (e.g., Al(III)). mdpi.comnih.govnih.gov The malonate group can further influence the electronic properties, solubility, and steric environment of the resulting metal complexes. These complexes are investigated for their unique photophysical properties, stability, and potential catalytic activity. nih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting the geometric and electronic structures of both the ligand and its metal complexes. nih.gov These theoretical studies can elucidate the nature of metal-ligand bonding, predict spectroscopic properties (like UV-Vis absorption and fluorescence emission), and calculate reaction energy barriers. nih.gov Molecular docking simulations can also be used to predict how these molecules might interact with biological targets, guiding the design of new therapeutic agents. This synergy between synthesis and computation accelerates the discovery and optimization of new functional molecules.

Potential in Advanced Functional Materials and Molecular Recognition

The unique combination of a fluorophoric and metal-chelating quinoline core with a versatile malonate unit makes this compound a promising candidate for advanced applications.

Advanced Functional Materials: Metal complexes of 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). scispace.com The metal ion (often Al(III)) and substituents on the quinoline ring tune the emission color and efficiency of the device. This compound offers a platform to create new organometallic materials where the malonate group can be functionalized to improve processability, film-forming properties, or electronic characteristics.

Molecular Recognition and Sensing: The strong and often selective binding of the 8-hydroxyquinoline core to specific metal ions is the basis for its use in chemical sensors. rroij.com Upon binding a target ion like Al³⁺ or Zn²⁺, the fluorescence properties of the molecule can change dramatically, allowing for sensitive and selective detection. rroij.comscispace.com The malonate portion of this compound can be used as a handle to immobilize the sensor on a solid support or to introduce additional recognition sites for creating multi-analyte sensors. This dual functionality enables the rational design of sophisticated systems for environmental monitoring and biomedical diagnostics.

| Application Area | Key Property | Role of 8-Hydroxyquinoline | Role of Diethyl Malonate |

| Functional Materials (OLEDs) | Electroluminescence | Forms emissive metal complexes (e.g., with Al(III)). scispace.com | Allows for tuning of solubility, processability, and electronic properties. |

| Molecular Recognition (Sensors) | Fluorescence response to ion binding | Acts as a selective chelator and fluorophore. rroij.com | Provides a site for tethering to surfaces or introducing other functional groups. |

| Catalysis | Lewis acidity of metal complexes | Stabilizes metal ions in specific coordination geometries. | Modifies steric and electronic environment of the catalytic center. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。